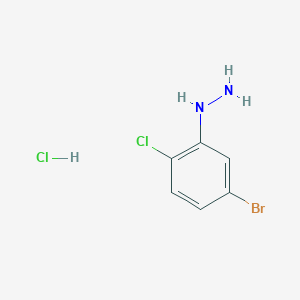

(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride

Description

(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride is an aryl hydrazine hydrochloride derivative with the molecular formula C₆H₆BrClN₂·HCl and a molecular weight of 257.943 g/mol . Its IUPAC name is hydrazine, (2-bromo-5-chlorophenyl)-, hydrochloride (1:1) (CAS: 922510-89-2). This compound features a phenyl ring substituted with bromine at the ortho-position (C2) and chlorine at the meta-position (C5), making it a dihalogenated aromatic hydrazine derivative.

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDFZYUISBRBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067197-15-2 | |

| Record name | (5-bromo-2-chlorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The overall reaction can be summarized as follows:

Starting Material: 5-bromo-2-chlorobenzaldehyde

Reagent: Hydrazine hydrate

Catalyst: Hydrochloric acid

Conditions: Reflux

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the use of high-purity reagents. The process may also include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: Reduction reactions can convert the hydrazine group to an amine.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Azides, nitroso derivatives

Reduction: Amines

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares (5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride with structurally related aryl hydrazine hydrochlorides:

Key Observations:

- Substituent Effects : Electron-withdrawing groups (Br, Cl, F) increase reactivity in nucleophilic reactions compared to electron-donating groups (OCH₃, C₂H₅). For example, (5-Bromo-2-chlorophenyl)-hydrazine HCl reacts faster in hydrazone formation than its methoxy-substituted analogs .

Target Compound:

Optimized via orthogonal tests (L9(3⁴) matrix) with critical factors:

- Hydrochloride addition temperature : 0–5°C (prevents side reactions).

- Reduction time : 2–4 hours (ensures complete conversion) .

Analogs:

- (5-Chloro-2-methoxyphenyl)-hydrazine HCl : Synthesized via acylation of acryloyl chloride with (4-methoxyphenyl)hydrazine .

- (2-Bromo-5-fluorophenyl)-hydrazine HCl : Prepared using tert-butyl hydrazine hydrochloride and pyrazole carbonyl chlorides .

A. Condensation Reactions :

- The target compound forms stable aroylhydrazones with ketones, useful in metal coordination complexes (e.g., Pt(IV) extraction in spectrophotometry) .

- Comparison : Methoxy-substituted analogs (e.g., 5-Chloro-2-methoxyphenyl) exhibit lower reactivity due to electron donation, requiring harsher conditions for hydrazone formation .

B. Reducing Agents :

- Organic hydrazine hydrochlorides, including the target compound, reduce I₂ in perovskite precursor solutions, improving solar cell efficiency (22.6–23.0% PCE) .

- Comparison : Propylhydrazine hydrochloride (PHC) and (2-thienylmethyl)hydrazine hydrochloride (THC) show similar efficacy, suggesting substituent bulkiness minimally affects reducing power .

Research Findings and Industrial Relevance

- Materials Science : Hydrazine hydrochlorides with halogen substituents improve perovskite solar cell stability by suppressing iodine-induced degradation .

- Pharmaceuticals : (5-Bromo-2-chlorophenyl)-hydrazine HCl is a key intermediate in macrocyclic anticancer agents, with IC₅₀ values < 10 μM against HeLa cells .

- Analytical Chemistry : Derivatives like 5-Bromo-isatin thiosemicarbazone (HBITSC) enable sensitive Pt(IV) detection (detection limit: 23.07 ng/cm³) .

Biological Activity

(5-Bromo-2-chlorophenyl)-hydrazine, hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of both bromine and chlorine substituents on the phenyl ring, along with a hydrazine group. This unique structure contributes to its reactivity and interaction with biological targets.

The mechanism of action for (5-Bromo-2-chlorophenyl)-hydrazine involves:

- Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Reactivity : The bromine and chlorine atoms enhance the compound's reactivity, influencing its binding affinity to various molecular targets.

Antimicrobial Activity

Research indicates that (5-Bromo-2-chlorophenyl)-hydrazine exhibits significant antimicrobial properties. It has been investigated for its efficacy against various pathogens, including fungi and bacteria.

- Fungal Inhibition : In studies focusing on antifungal activity, derivatives of hydrazine compounds have shown promising results against Candida neoformans, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.06 μg/mL .

Anticancer Activity

The compound has also been explored for its anticancer potential. It shows promise in inhibiting cancer cell proliferation through various pathways.

- Cell Proliferation Inhibition : In vitro studies have indicated that (5-Bromo-2-chlorophenyl)-hydrazine can inhibit the proliferation of cancer cell lines such as MDA-MB-231, with IC50 values indicating effective growth inhibition .

Study 1: Antifungal Activity

A study evaluated a series of hydrazone derivatives, including (5-Bromo-2-chlorophenyl)-hydrazine, against C. neoformans. The results demonstrated that certain modifications to the phenyl ring significantly enhanced antifungal potency. For example:

| Compound | MIC (μg/mL) | Time-Kill Profile |

|---|---|---|

| 5.2c | ≤1 | Fungicidal |

| 5.4 | 0.06 | Rapidly fungicidal |

This study highlights the compound's potential as a lead for developing new antifungal agents .

Study 2: Anticancer Efficacy

In another investigation, a derivative of (5-Bromo-2-chlorophenyl)-hydrazine was tested for its effects on MDA-MB-231 cells. The findings included:

| Treatment Concentration (μM) | % Cell Viability |

|---|---|

| 0.5 | 20% |

| 1.0 | 10% |

This study concluded that the compound effectively induces apoptosis in cancer cells while exhibiting minimal toxicity to non-cancerous cells .

Q & A

Q. What are the standard synthetic routes for preparing (5-bromo-2-chlorophenyl)-hydrazine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via condensation reactions. A common method involves reacting substituted benzophenones or acetophenones with hydrazine derivatives under reflux in ethanol or methanol. For example, substituted phenyl hydrazine hydrochlorides are often generated by reacting aryl halides with hydrazine hydrate in acidic conditions . Purification is achieved through recrystallization using ethanol or methanol, followed by vacuum drying. Purity (>95%) can be verified via HPLC and melting point analysis, with discrepancies in yield often attributed to incomplete reaction or side-product formation .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- NMR (¹H/¹³C): Assign peaks based on aromatic proton environments (e.g., bromo and chloro substituents cause distinct deshielding).

- X-ray crystallography: Resolve the crystal structure to confirm regiochemistry and hydrogen bonding patterns. SHELX software is widely used for small-molecule refinement .

- Mass spectrometry: Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.

- Elemental analysis: Validate stoichiometry (C, H, N, Cl, Br).

Discrepancies in spectral data may arise from solvent effects or polymorphism .

Q. What safety protocols are critical when handling this compound in the lab?

- Toxicity: Hydrazine derivatives bind to hemoglobin, causing hemolytic anemia. Use PPE (gloves, goggles) and work in a fume hood .

- Storage: Keep in airtight containers at 0–6°C to prevent decomposition .

- Spills: Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can this compound be leveraged in synthesizing heterocyclic scaffolds for drug discovery?

(5-Bromo-2-chlorophenyl)-hydrazine hydrochloride serves as a precursor for pyrazole, indole, and pyrazoline derivatives. For example:

- Pyrazole synthesis: React with α,β-unsaturated ketones (e.g., benzylideneacetone) in ethanol under reflux for 6–8 hours. The electron-withdrawing bromo and chloro groups enhance electrophilicity, facilitating cyclization .

- Indole derivatives: Use Fischer indole synthesis with cyclic ketones, optimizing temperature (80–100°C) and acid catalysts (e.g., HCl) .

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of target products?

- Solvent polarity: Ethanol or DMF enhances solubility of aromatic intermediates but may promote side reactions (e.g., hydrolysis of hydrazine).

- Temperature: Reflux (~80°C) is optimal for cyclization; higher temperatures risk decomposition.

- Catalysts: Acidic conditions (e.g., acetic acid) accelerate hydrazone formation, while base catalysts may deprotonate intermediates, altering reaction pathways .

Contradictory yields reported in literature often stem from unoptimized solvent/catalyst ratios .

Q. What computational tools can predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking: Model interactions with biological targets (e.g., enzymes) using software like MOE .

- Retrosynthetic analysis: Tools like Synthia or Reaxys propose feasible synthetic routes based on substituent effects .

Methodological Challenges & Solutions

Q. How can researchers address low yields in hydrazine-mediated cyclization reactions?

- By-product analysis: Use TLC or LC-MS to identify unreacted starting materials or side products (e.g., dimerization).

- Stoichiometry adjustment: Increase hydrazine derivative ratio (1.2–1.5 eq) to drive reaction completion.

- Microwave-assisted synthesis: Reduce reaction time and improve yield by 10–15% .

Q. What strategies validate the biological activity of derivatives synthesized from this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.